molecular formula C17H12ClNO3 B2837427 (E)-3-(2-chloro-7-methoxyquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one CAS No. 1164466-95-8

(E)-3-(2-chloro-7-methoxyquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one

Cat. No. B2837427
CAS RN: 1164466-95-8
M. Wt: 313.74
InChI Key: KWEFCFANUZRUQS-UHFFFAOYSA-N
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Description

(E)-3-(2-chloro-7-methoxyquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

  • Bioreductively Activated Pro-drug Systems : The compound has been studied in the context of bioreductively activated pro-drug systems. Nitrofuranylmethyl derivatives of anticancer drugs have been developed that release parent drugs upon biomimetic reduction, showing potential as pro-drugs for selective release in hypoxic solid tumours (Berry et al., 1997).

  • Antimalarial Activity : Research has been conducted on the synthesis and evaluation of antimalarial activity of various substituted furan-2(3H)-ones bearing a quinoline moiety. Some compounds have shown promising in vitro antimalarial activity against P. falciparum (Alam et al., 2011).

  • Photochemical Applications : The compound has been studied in photochemical reactions. Specifically, furo[3,2-c]quinolin-4(5H)-ones with methoxy groups have been obtained through [2+3] photoaddition, demonstrating a unique pathway for chemical synthesis (Suginome et al., 1991).

  • Anti-Tuberculosis Activity : There has been research on the synthesis and anti-tuberculosis activity of compounds involving the furan-2-yl and quinoline moieties. These studies include crystal and computational analyses, providing insights into their potential as anti-tuberculosis agents (Bai et al., 2011).

  • Anti-Inflammatory and Antibacterial Properties : Studies have been conducted on quinoline-attached furan-2(3H)-ones, evaluating their anti-inflammatory and antibacterial properties. These compounds have shown promising results in terms of reduced gastro-intestinal toxicity and lipid peroxidation (Alam et al., 2011).

  • Chemosensor Development : Research has explored the use of chloro-methoxyquinoline derivatives as chemosensors, particularly for detecting metal ions like cadmium. This demonstrates their potential application in environmental monitoring and food safety testing (Prodi et al., 2001).

properties

IUPAC Name

(E)-3-(2-chloro-7-methoxyquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3/c1-21-13-6-4-11-9-12(17(18)19-14(11)10-13)5-7-15(20)16-3-2-8-22-16/h2-10H,1H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEFCFANUZRUQS-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)C=CC(=O)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=NC(=C(C=C2C=C1)/C=C/C(=O)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-chloro-7-methoxyquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one

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